

Application Notes: Anti-N4-acetylcytidine (ac4C) Antibody for RNA Immunoprecipitation

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Compound of Interest

Compound Name: N4-Acetylcytidine triphosphate
sodium

Cat. No.: B15588381

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Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life.[1] This acetylation modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in humans.[2][3][4] Initially identified in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), ac4C has been more recently discovered in messenger RNA (mRNA) and other RNA species, including miRNA, lncRNA, and viral RNA.[5] Functionally, ac4C plays a crucial role in regulating RNA stability, enhancing translational fidelity and efficiency, and is implicated in various biological processes and diseases such as cancer and viral infections.[5][6][7] The presence of ac4C can enhance mRNA stability and promote translation, with its impact being position-dependent.[5]

Principle of RNA Immunoprecipitation (RIP)

RNA Immunoprecipitation (RIP) is a powerful technique used to detect the in vivo interaction between RNA molecules and specific RNA-binding proteins or to isolate RNAs with specific modifications. The core principle involves using an antibody that specifically targets the molecule of interest—in this case, the N4-acetylcytidine modification on RNA.[8] The antibody is used to capture the ac4C-containing RNA from a total cell lysate. The immunoprecipitated RNA is then purified and can be analyzed by various downstream applications, such as quantitative reverse transcription PCR (qRT-PCR) to quantify specific RNA targets or by high-throughput sequencing (acRIP-seq) to identify all ac4C-modified RNAs transcriptome-wide.[3][9][10]

Importance of a Validated Antibody

The success of any immunoprecipitation-based technique hinges on the specificity and efficiency of the antibody. For acRIP, it is critical to use an anti-N4-acetylcytidine antibody that has been rigorously validated to ensure it specifically recognizes ac4C and does not cross-react with unmodified cytidine or other modified nucleosides. Validation experiments, such as dot blots with synthetic RNAs containing or lacking the ac4C modification, and competitive ELISAs are essential to confirm antibody specificity.^[11] The use of knockout or knockdown of the modifying enzyme (NAT10) can also serve as a biological validation, as a reduction in the enzyme should lead to a decreased signal in acRIP experiments.

Applications in Research and Drug Development

The ability to specifically isolate and quantify ac4C-modified RNA has significant implications for both basic research and drug development.

- **Understanding Gene Regulation:** acRIP-seq allows for the transcriptome-wide mapping of ac4C sites, providing insights into how this modification regulates gene expression in different cellular contexts and disease states.
- **Disease Biomarker Discovery:** Alterations in ac4C levels have been associated with diseases like systemic lupus erythematosus and various cancers.^{[6][12]} acRIP-based methods can be used to identify disease-specific ac4C signatures that may serve as biomarkers.
- **Therapeutic Target Validation:** The enzyme responsible for ac4C, NAT10, is a potential therapeutic target.^{[6][7]} acRIP can be used to study the effects of NAT10 inhibitors on the ac4C epitranscriptome, aiding in drug development and validation.

Experimental Protocols

I. Validation of Anti-N4-acetylcytidine Antibody Specificity by Dot Blot

This protocol describes the validation of the anti-ac4C antibody using a dot blot assay with in vitro transcribed RNA containing ac4C.

A. Materials:

- Anti-N4-acetylcytidine (ac4C) antibody
- Isotype control antibody (e.g., Rabbit IgG)
- Secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)
- Synthetic RNA with and without ac4C modification
- Total RNA from wild-type and NAT10-knockdown/knockout cells
- Nylon membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- ECL substrate

B. Protocol:

- Spot serial dilutions of the synthetic RNA (with and without ac4C) and total cellular RNA onto a nylon membrane.
- Allow the membrane to air dry completely.
- Crosslink the RNA to the membrane using a UV crosslinker.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the anti-ac4C antibody (e.g., 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C.[\[13\]](#)
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:10000 dilution in blocking buffer) for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.
- Develop the blot using an ECL substrate and image the results. A parallel dot blot should be performed with an isotype control antibody to ensure the signal is not due to non-specific antibody binding.[\[11\]](#)

II. RNA Immunoprecipitation (RIP) Protocol for N4-acetylcytidine

This protocol outlines the procedure for enriching ac4C-modified RNA from total cellular RNA.

A. Materials:

- Cells or tissues of interest
- TRIzol reagent for RNA extraction
- Anti-N4-acetylcytidine (ac4C) antibody
- Isotype control antibody (e.g., Rabbit IgG)
- Protein A/G magnetic beads
- RNA Fragmentation Buffer
- RIP Buffer (composition may vary, a common recipe is 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, supplemented with RNase inhibitors)
- Wash Buffer (e.g., high salt and low salt variations of RIP buffer)
- Elution Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)
- Proteinase K
- Phenol:Chloroform:Isoamyl Alcohol
- Glycogen

- Ethanol and Sodium Acetate for RNA precipitation

B. Protocol:

1. RNA Extraction and Fragmentation:

- Extract total RNA from cells or tissues using TRIzol reagent according to the manufacturer's instructions.
- Treat the RNA with DNase I to remove any contaminating DNA.
- Quantify the RNA using a spectrophotometer.
- Fragment 20 µg of total RNA to an average size of ~200 nucleotides by incubating with RNA Fragmentation Buffer at 94°C for 5 minutes, followed by immediate cooling on ice.[\[3\]](#)[\[12\]](#)
- Stop the fragmentation reaction by adding a stop solution.[\[3\]](#)

2. Antibody-Bead Conjugation:

- Wash Protein A/G magnetic beads twice with RIP buffer.
- Resuspend the beads in RIP buffer.
- Add 1-5 µg of anti-ac4C antibody or isotype control IgG to the beads.
- Incubate with rotation for 2 hours at 4°C to allow for antibody-bead conjugation.[\[8\]](#)[\[14\]](#)

3. Immunoprecipitation:

- Add the fragmented RNA to the antibody-conjugated beads.
- Incubate with rotation for 2 hours to overnight at 4°C.[\[12\]](#)
- Separate the beads from the supernatant using a magnetic stand.
- Wash the beads multiple times with wash buffers of varying stringency (e.g., low salt wash, high salt wash, LiCl wash) to remove non-specifically bound RNA.

4. RNA Elution and Purification:

- Elute the bound RNA from the beads by incubating with Elution Buffer.
- Treat the eluate with Proteinase K to digest the antibody and other proteins.
- Purify the RNA using a phenol:chloroform extraction followed by ethanol precipitation. The addition of glycogen can aid in the precipitation of small amounts of RNA.[\[3\]](#)
- Resuspend the purified RNA pellet in nuclease-free water.

III. Quantitative Analysis by qRT-PCR

This protocol is for the quantification of specific ac4C-modified RNAs from the immunoprecipitated sample.

A. Materials:

- Purified RNA from RIP and input samples
- Reverse transcription kit
- qPCR master mix
- Gene-specific primers

B. Protocol:

- Reverse transcribe an equal amount of RNA from the RIP and input samples into cDNA.
- Perform qPCR using gene-specific primers for target genes of interest.
- Calculate the enrichment of ac4C on the target RNA by normalizing the RIP signal to the input signal.[\[12\]](#) The results are often presented as a percentage of input.

Data Presentation

Table 1: Representative Antibody Validation Data (Dot Blot)

RNA Sample	Antibody	Signal Intensity (Arbitrary Units)
Synthetic RNA with ac4C	Anti-ac4C	++++
Synthetic RNA without ac4C	Anti-ac4C	-
Total RNA (Wild-Type)	Anti-ac4C	+++
Total RNA (NAT10 Knockdown)	Anti-ac4C	+
Synthetic RNA with ac4C	Isotype IgG	-

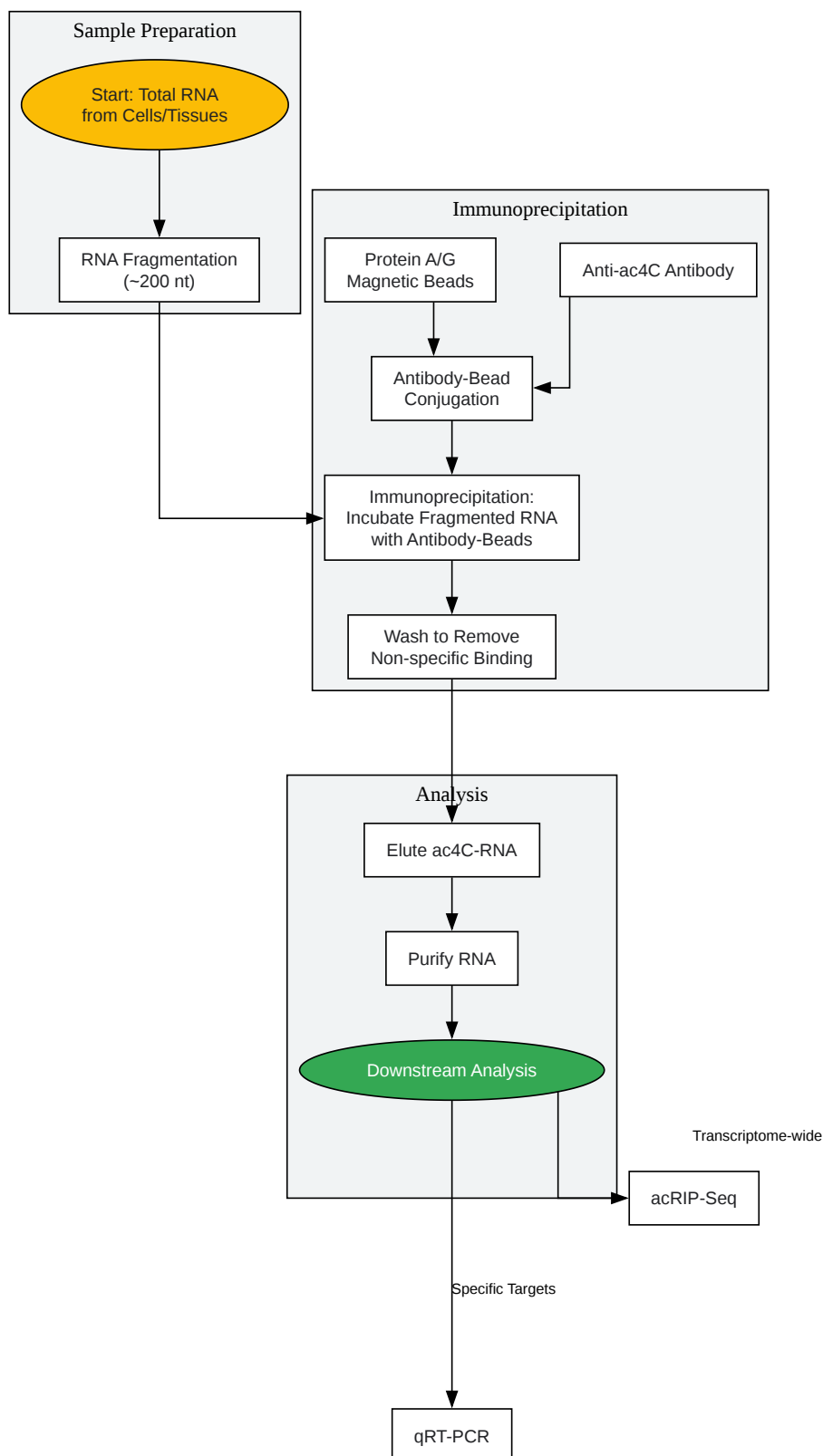
This table illustrates expected outcomes from a dot blot experiment to validate antibody specificity. Strong signal is observed only with ac4C-containing RNA and is significantly reduced in cells with lower levels of the modifying enzyme.

Table 2: Representative RIP-qPCR Data

Gene Target	Sample	Ct Value (Input)	Ct Value (RIP)	% Input
Gene X (Known ac4C target)	Anti-ac4C IP	22.5	25.0	12.5%
Isotype IgG IP	22.5	32.0	0.1%	
Gene Y (Negative Control)	Anti-ac4C IP	23.0	33.0	0.1%
Isotype IgG IP	23.0	33.5	0.05%	

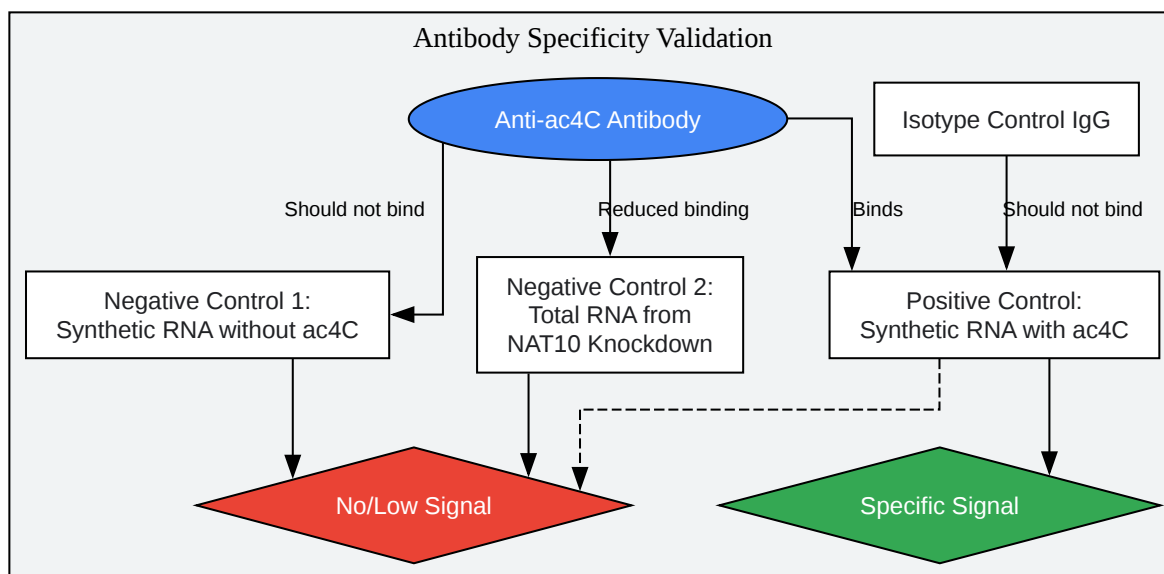
This table shows example data from a RIP-qPCR experiment. Gene X shows significant enrichment in the anti-ac4C IP compared to the isotype control, indicating it is modified with ac4C. Gene Y, a negative control, shows no significant enrichment.

Visualizations



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Caption: Workflow for N4-acetylcytidine RNA Immunoprecipitation (acRIP).



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